molecular formula C19H20N6O3S B2706477 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034582-95-9

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2706477
CAS No.: 2034582-95-9
M. Wt: 412.47
InChI Key: SNCBVFKKZWNSJJ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H20N6O3S and its molecular weight is 412.47. The purity is usually 95%.
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Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a pyridine and a sulfonamide group , which are known to enhance biological activity through various mechanisms. Its molecular formula and weight are indicative of its potential for interactions with biological targets.

ComponentDescription
Molecular FormulaC15H18N4O2S
Molecular Weight318.39 g/mol
Key Functional GroupsTriazole, Pyridine, Sulfonamide

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition .
  • Coupling reactions to introduce the pyridine and sulfonamide moieties.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety can coordinate with metal ions in enzymes, inhibiting their activity. This is particularly relevant in targeting metalloenzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors, influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds containing triazole and pyridine structures. For example:

  • IC50 Values : Compounds structurally related to this compound have shown promising results against various cancer cell lines:
    CompoundCell LineIC50 (µg/mL)
    Compound AHCT11642.5
    Compound BMDA-MB23164.3
    Compound CMia-PaCa268.4

These findings suggest that the compound may exhibit similar or enhanced activity due to its unique structural features.

Antimicrobial Activity

The presence of the pyridine and sulfonamide groups suggests potential antimicrobial properties. Studies have indicated that compounds with similar structures can inhibit bacterial growth effectively:

PathogenMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Study on Cancer Cell Lines : A series of triazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and highlighting structure–activity relationships (SAR).
  • Antimicrobial Testing : In another study, derivatives were assessed for their ability to inhibit bacterial growth, revealing effective MIC values that support further exploration for therapeutic applications.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c26-19(21-12-16-14-25(23-22-16)17-4-3-9-20-13-17)15-5-7-18(8-6-15)29(27,28)24-10-1-2-11-24/h3-9,13-14H,1-2,10-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCBVFKKZWNSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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